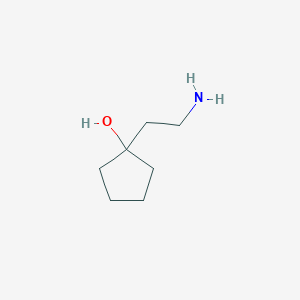

1-(2-Aminoethyl)cyclopentanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-Aminoethyl)cyclopentanol" is not directly mentioned in the provided papers, but related compounds and their synthesis are discussed. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid is explored as a potential structural analog of natural amino acids and an antitumor agent . Additionally, the synthesis of various stereoisomers of cyclopentane derivatives, such as 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate and methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, is described, which are useful for the synthesis of S1P1 receptor agonists . These studies provide insights into the synthetic strategies that could be applied to the synthesis of "1-(2-Aminoethyl)cyclopentanol."

Synthesis Analysis

The synthesis of related cyclopentane derivatives involves several key steps, including conjugate addition, cyclisation, and ester hydrolysis . For example, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid involves a process that could be analogous to the synthesis of "1-(2-Aminoethyl)cyclopentanol" . The scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate demonstrates the isolation of stereoisomers in high enantiomeric excess, which is crucial for the synthesis of pure stereoisomers of "1-(2-Aminoethyl)cyclopentanol" .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by their stereochemistry and the presence of functional groups. The X-ray structures of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid reveal zwitterionic forms in the solid state and strong hydrogen bonding in the cis isomer . These structural insights are relevant for understanding the molecular structure of "1-(2-Aminoethyl)cyclopentanol," which would also exhibit specific stereochemical and functional group characteristics.

Chemical Reactions Analysis

The chemical reactions involving cyclopentane derivatives are diverse and include reactions such as N-oxidation, Cope elimination, and Diels–Alder reactions . These reactions are important for modifying the structure and introducing different functional groups, which could be applicable to "1-(2-Aminoethyl)cyclopentanol" for the development of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. For instance, the zwitterionic nature and hydrogen bonding patterns affect the solubility and melting points of these compounds . The synthesis and anticonvulsant activity of amino amides and amino esters based on cyclopentane derivatives highlight the importance of these properties in determining biological activity . These properties would be essential to consider in the analysis of "1-(2-Aminoethyl)cyclopentanol" for potential pharmaceutical applications.

Applications De Recherche Scientifique

Chiral Auxiliaries and Biohydroxylation

- Chiral Auxiliaries in Biohydroxylation: Cyclopentanol derivatives have been explored for their role as chiral auxiliaries in biohydroxylation processes. Specifically, the hydroxylation of enantiopure spirooxazolidines derived from cyclopentanone using the fungus Beauveria bassiana has been studied. This research demonstrates the influence of chirality on the biohydroxylation process, offering insights into the synthesis of optically active compounds (Raadt et al., 2000).

Cyclopentanone Metabolism and Biotransformations

- Gene Cluster in Cyclopentanol Metabolism: A study on Comamonas sp. strain NCIMB 9872 revealed a gene cluster involved in cyclopentanol metabolism to glutaric acid, showcasing the biotransformation potential of microorganisms. This highlights the biocatalytic applications of cyclopentanol derivatives in environmental and industrial processes (Iwaki et al., 2002).

Synthesis of Optically Active Derivatives

- Optically Active trans-Cyclopentane-1,2-diamines: Research on the chemoenzymatic synthesis of optically active trans-N,N-dialkylcyclopentane-1,2-diamines from their amino alcohol analogs demonstrates the synthetic versatility of cyclopentanol derivatives. This work provides a foundation for the preparation of synthetically valuable optically active trans-cyclopentane-1,2-diamines derivatives (González‐Sabín et al., 2007).

Renewable High-Density Fuel Synthesis

- Renewable High-Density Fuel from Cyclopentanone: A study on the synthesis of 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane from cyclopentanone derived from hemicellulose presents a novel approach to producing renewable high-density fuel. This research underscores the potential of cyclopentanol derivatives in sustainable energy solutions (Wang et al., 2017).

Mécanisme D'action

Safety and Hazards

The safety data sheet for “1-(2-Aminoethyl)cyclopentanol” indicates that it is harmful if swallowed . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and seek medical attention .

Propriétés

IUPAC Name |

1-(2-aminoethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYBUTIAGJBDDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624155 |

Source

|

| Record name | 1-(2-Aminoethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)cyclopentanol | |

CAS RN |

859629-83-7 |

Source

|

| Record name | 1-(2-Aminoethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)